Cas no 16744-98-2 (1-fluoro-2-isocyanatobenzene)

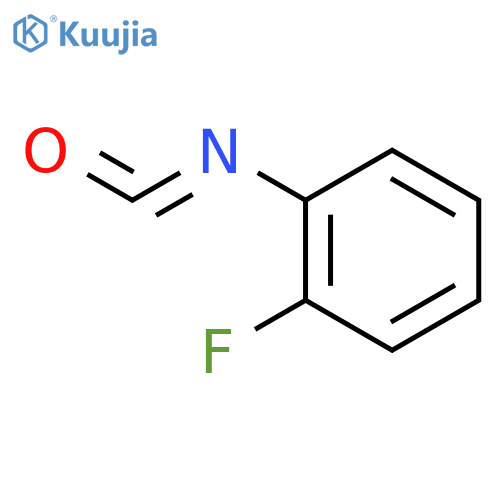

1-fluoro-2-isocyanatobenzene structure

商品名:1-fluoro-2-isocyanatobenzene

1-fluoro-2-isocyanatobenzene 化学的及び物理的性質

名前と識別子

-

- 2-Fluorophenyl isocyanate

- 1-Fluoro-2-isocyanatobenzene

- Isocyanic Acid 2-Fluorophenyl Ester

- 2-Fluoro-1-isocyanatobenzene

- 2-Fluoroisocyanatobenzene

- o-Fluorophenyl isocyanate

- 2-Flurophenyl isocyanate

- 2-Isocyanatofluorobenzene

- 2-Fluorophenyl Isocynaate

- 2-Fluorophenylisocyanate97%

- 2-Fluorophenyl isocyanate 97%

- Benzene, 1-fluoro-2-isocyanato-

- 2-FLUOROPHENylisoCYANATE

- VZNCSZQPNIEEMN-UHFFFAOYSA-N

- 2-fluorobenzenisocyanate

- PARAGOS 331045

- PubChem4455

- 2-flurophenylisocyanate

- o-fluorophenylisocyanate

- 2-fluoropheyl isocyanate

- 2-fluorophenyl-isocyanate

- 2-fluoro phenyl isocyanate

- W-200158

- LS-02810

- 2-fluoro-1-isocyanato-benzene

- EN300-20456

- I0338

- A810871

- BB 0253727

- 1-isocyanato-2-fluorobenzene

- SCHEMBL93162

- GEO-02699

- 2-Fluorophenyl isocyanate, 97%

- BP-12957

- F1945-0013

- 16744-98-2

- 2-fluoro-1-isocyanato benzene

- 1-fluoranyl-2-isocyanato-benzene

- D91128

- NS00052415

- 1-Fluoro-2-isocyanato-benzene

- MFCD00001996

- EINECS 240-804-0

- AKOS000119376

- FT-0612446

- DTXSID70168287

- Isocyanic acid o-fluorophenyl ester

- 1-Fluoro-2-isocyanatobenzene #

- ALBB-007535

- DB-021143

- DTXCID8090778

- STK504604

- 240-804-0

- 1-fluoro-2-isocyanatobenzene

-

- MDL: MFCD00001996

- インチ: 1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

- InChIKey: VZNCSZQPNIEEMN-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1N=C=O

- BRN: 1210127

計算された属性

- せいみつぶんしりょう: 137.02800

- どういたいしつりょう: 137.028

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.222 g/mL at 25 °C(lit.)

- ふってん: 65°C/18mmHg(lit.)

- フラッシュポイント: 華氏温度:123.8°f

摂氏度:51°c - 屈折率: n20/D 1.5144(lit.)

- PSA: 29.43000

- LogP: 1.79300

- かんど: Lachrymatory

- ようかいせい: 未確定

1-fluoro-2-isocyanatobenzene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H226-H302 + H312 + H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 3080 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-20/21/22-36/37/38

- セキュリティの説明: S16-S23-S26-S27-S28-S36/37/39

-

危険物標識:

- 危険レベル:3

- 包装グループ:III

- セキュリティ用語:3

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:3

- ちょぞうじょうけん:2-8°C

- リスク用語:R10; R23/24/25; R36/37/38; R42

1-fluoro-2-isocyanatobenzene 税関データ

- 税関コード:2929109000

- 税関データ:

中国税関コード:

2929109000概要:

2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-fluoro-2-isocyanatobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 002334-1g |

2-Fluorophenyl isocyanate |

16744-98-2 | 98% | 1g |

$20.00 | 2024-07-19 | |

| Enamine | EN300-20456-25.0g |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 94% | 25g |

$96.0 | 2023-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92634-10G |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 95% | 10g |

¥ 567.00 | 2023-04-14 | |

| Enamine | EN300-20456-2.5g |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 94% | 2.5g |

$25.0 | 2023-09-16 | |

| abcr | AB116851-5 g |

2-Fluorophenyl isocyanate, 98%; . |

16744-98-2 | 98% | 5g |

€67.30 | 2023-06-24 | |

| abcr | AB116851-25 g |

2-Fluorophenyl isocyanate, 98%; . |

16744-98-2 | 98% | 25g |

€138.20 | 2023-06-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92634-5G |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 95% | 5g |

¥ 363.00 | 2023-04-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006162-1g |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 97% | 1g |

¥29 | 2024-05-25 | |

| Life Chemicals | F1945-0013-0.25g |

1-fluoro-2-isocyanatobenzene |

16744-98-2 | 95% | 0.25g |

$18.0 | 2023-09-06 | |

| Fluorochem | 002334-1g |

2-Fluorophenyl isocyanate |

16744-98-2 | 97% | 1g |

£14.00 | 2022-03-01 |

1-fluoro-2-isocyanatobenzene 関連文献

-

Triveni R. Pardhi,Manishkumar S. Patel,V. Sudarsanam,Kamala K. Vasu Med. Chem. Commun. 2018 9 1472

-

Liam Mistry,Kopano Mapesa,Thomas W. Bousfield,Jason E. Camp Green Chem. 2017 19 2123

-

3. Synthesis of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles from triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate by reaction with aryl isocyanatesAbutariq Taher,Sandra Eichenseher,Alexandra M. Z. Slawin,George Tennant,George W. Weaver J. Chem. Soc. Perkin Trans. 1 2002 1968

16744-98-2 (1-fluoro-2-isocyanatobenzene) 関連製品

- 59025-55-7(2,4-Difluorophenyl isocyanate)

- 50528-80-8(2,4,6-Trifluorophenyl isocyanate)

- 39718-32-6(2,5-Difluorophenyl isocyanate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:16744-98-2)2-氟异氰酸苯酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ